molecular formula C13H22N2O2S B7594394 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B7594394
M. Wt: 270.39 g/mol
InChI Key: LIXSAZVWEBKURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that is used in scientific research for various purposes. It is also known as JNJ-40411813 and belongs to the class of pyrrolidine carboxamide compounds. This compound has gained significant attention in the scientific community due to its potential applications in the fields of medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves the inhibition of Hsp90. Hsp90 is a molecular chaperone protein that is involved in the folding and stabilization of various proteins in the body. By inhibiting the activity of Hsp90, this compound disrupts the stability of these proteins, leading to their degradation and ultimately affecting various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce the degradation of certain oncoproteins, which are proteins that are involved in the development of cancer. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The use of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in lab experiments has several advantages. It is a potent and selective inhibitor of Hsp90, making it a valuable tool for studying the role of this protein in various cellular processes. However, the use of this compound also has certain limitations. It has been found to have off-target effects on other proteins, which can affect the interpretation of results in experiments.

Future Directions

There are several future directions for the use of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in scientific research. One direction is the study of its effects on the immune system. Hsp90 has been found to play a role in the regulation of immune responses, and the inhibition of this protein by this compound may have implications for the treatment of autoimmune diseases and cancer. Another direction is the development of more potent and selective inhibitors of Hsp90, which can be used to study its role in various cellular processes.

Synthesis Methods

The synthesis of 1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 3-methylthiophene-2-carboxylic acid with cyclohexylmagnesium bromide in the presence of a catalyst to form 3-methylsulfanyl-2-cyclohexen-1-one. This compound is then reacted with methylamine to form 1-methyl-3-methylsulfanyl-2-cyclohexen-1-amine. The final step involves the reaction of this compound with ethyl oxalyl chloride to form this compound.

Scientific Research Applications

1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has various applications in scientific research. It is used as a tool compound to study the role of certain proteins in the body. This compound has been found to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. By inhibiting the activity of Hsp90, researchers can study the effects of this protein on different cellular processes and pathways.

properties

IUPAC Name

1-methyl-N-(3-methylsulfanylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c1-15-8-9(6-12(15)16)13(17)14-10-4-3-5-11(7-10)18-2/h9-11H,3-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXSAZVWEBKURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2CCCC(C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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